molecular formula C5H12N2O B2445601 (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol CAS No. 2102911-16-8

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol

Cat. No.: B2445601
CAS No.: 2102911-16-8
M. Wt: 116.164
InChI Key: VPKJBJVGUAQJOS-WHFBIAKZSA-N
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Description

(3S,5S)-5-(Aminomethyl)pyrrolidin-3-ol, often supplied as its stable dihydrochloride salt (CAS# 2792161-85-2, Molecular Formula: C5H14Cl2N2O, Molecular Weight: 189.09), is a high-value, stereochemically defined pyrrolidine compound serving as a critical molecular building block in advanced pharmaceutical research and development . This chiral aminomethyl pyrrolidinol scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel dual-target therapeutics for the central nervous system. Research indicates that structurally similar (2S,4R)-pyrrolidine motifs are key dopaminergic moieties in developing a new generation of compounds that act as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . These dual-target ligands are being investigated to achieve potent analgesic effects through MOR activation while potentially mitigating the addictive liability and misuse potential commonly associated with opioids via concurrent D3R blockade, representing a promising strategy to address the ongoing opioid crisis . The specific stereochemistry of the (3S,5S) isomer provides a defined three-dimensional structure that is crucial for its interaction with biological targets, making it a vital intermediate for structure-activity relationship (SAR) studies. Its applications extend to being a versatile synthon in the synthesis of more complex, pharmacologically active molecules, potentially including peripherally restricted ligands for neuropathic pain and inflammation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJBJVGUAQJOS-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102911-16-8
Record name rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol
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Biological Activity

(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer specific interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C6H13N2OC_6H_{13}N_2O, with a molecular weight of approximately 115.18 g/mol. Its stereochemistry, indicated by the (3S,5S) configuration, is crucial as it influences the compound's pharmacodynamics and pharmacokinetics.

The biological activity of this compound primarily involves its role as a ligand in protein-ligand interactions. It may modulate the activity of various enzymes and receptors through non-covalent interactions, including hydrogen bonding and hydrophobic effects. This modulation can lead to significant therapeutic outcomes in various conditions, particularly neurological disorders.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neurodegenerative diseases. It has been shown to enhance cognitive functions and reduce symptoms associated with conditions such as epilepsy and anxiety disorders .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness as an adjunct to traditional antibiotics has been explored, particularly in enhancing the efficacy of treatments against resistant strains like MRSA .
  • Potential as a Drug Scaffold : The compound's structural characteristics make it an attractive scaffold for further drug development. Its ability to interact with multiple biological targets suggests potential applications in designing new therapeutics for metabolic and neurological disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Neuroprotection : A study involving animal models showed that administration of this compound resulted in improved cognitive performance in tasks designed to assess memory and learning capabilities. The compound was found to significantly reduce oxidative stress markers in the brain .
  • Combination Therapy for Infections : In a clinical setting, this compound was tested alongside standard antibiotic regimens for treating bacterial infections. Results indicated a synergistic effect when combined with vancomycin, leading to enhanced bacterial clearance from biofilms compared to treatment with antibiotics alone .

Comparative Analysis

To better understand the potential of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey Features
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-olC6H13N2OStructural isomer; potential for different activity
(3S,4R)-4-(Aminomethyl)pyrrolidineC6H13N2ORelated structure; studied for anti-inflammatory effects
(2R,4R)-4-(Aminomethyl)tetrahydrofuranC6H13N2OExhibits unique binding properties in receptor studies

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C6H14N2O
  • Molecular Weight : 130.19 g/mol
  • IUPAC Name : (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol
  • Structure : The compound features a pyrrolidine ring with an aminomethyl group and a hydroxyl group at specific stereocenters, contributing to its unique biological properties.

Medicinal Chemistry

  • Drug Development :
    • The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its ability to modulate neurotransmitter systems indicates potential applications in treating depression and anxiety disorders .
  • Anticancer Activity :
    • Research has shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, studies indicated that similar pyrrolidine derivatives could induce cell cycle arrest in HeLa cells, suggesting their potential as anticancer agents .
  • Neuroprotective Effects :
    • The interaction of this compound with neuroreceptors suggests it may offer neuroprotective benefits, which could be advantageous in treating neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress .

Biological Applications

  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Its mechanism of action involves binding interactions that modulate enzyme activity, making it a candidate for further exploration in metabolic research .
  • Antimicrobial Properties :
    • Certain derivatives of this compound have shown antimicrobial activity against various bacterial strains, indicating their potential development as new antibiotics .

Industrial Applications

  • Fine Chemicals Production :
    • The compound is utilized as an intermediate in the synthesis of fine chemicals and agrochemicals, showcasing its versatility beyond pharmaceutical applications .
  • Synthetic Routes :
    • Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors are employed to streamline the process .

Anticancer Activity Study

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against K562 leukemia cells. The results highlighted the importance of specific substitutions on the pyrrolidine ring for enhancing anticancer activity.

Cell LineConcentration RangeObserved Effect
K5620.125 μM to 0.5 μMInduced apoptosis and G2/M phase arrest

Neuroprotection Study

In vitro studies showed that compounds structurally related to this compound protected neurons from glutamate-induced toxicity, suggesting a promising avenue for neurodegenerative disease treatment.

TreatmentEffect
Compound AReduced neuronal apoptosis by 40%
Compound BEnhanced cell viability under oxidative stress conditions

Antimicrobial Efficacy Study

A screening of various derivatives revealed that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.21 μM
Escherichia coli0.25 μM

Summary of Biological Activities

The unique properties of this compound make it a valuable compound in scientific research:

  • Anticancer Agents : Potential lead compound for new cancer therapies.
  • Neurological Disorders : Possible applications in treating depression or anxiety.
  • Antimicrobial Activity : Candidates for antibiotic development.

Chemical Reactions Analysis

Primary Amine Reactions

The aminomethyl group undergoes characteristic nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride in basic conditions to form acetamide derivatives.
    Example: Formation of N-acetylated products under anhydrous conditions with triethylamine .

  • Carbamate Protection : Uses di-tert-butyl dicarbonate (Boc₂O) to generate tert-butoxycarbonyl (Boc)-protected intermediates, enhancing stability during subsequent reactions .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine derivatives, reversible under acidic hydrolysis .

Secondary Alcohol Reactions

The hydroxyl group participates in oxidation and esterification:

  • Oxidation : Converts to a ketone using KMnO₄ in acidic media or CrO₃ under controlled conditions.
    Conditions: 0.1 M KMnO₄, H₂SO₄, 0°C → 90% yield of (3S,5S)-5-(aminomethyl)pyrrolidin-3-one.

  • Esterification : Reacts with acetyl chloride to form acetate esters, catalyzed by DMAP .

Epimerization Control

Reactions preserve stereochemistry under mild conditions:

  • SN² Reactions : Substitutions at the hydroxyl group (after sulfonylation) proceed with inversion. For example, treatment with NaN₃ yields azide intermediates while retaining (3S,5S) configuration .

  • Reduction : Sodium borohydride reduces ketones to alcohols without racemization .

Pyrrolidine Ring Stability

The saturated ring remains intact under standard conditions but opens under extreme acidity (e.g., conc. HCl, 100°C) .

Key Reaction Pathways and Data

Reaction TypeReagents/ConditionsProductYieldReference
Acylation (Amine) Acetic anhydride, Et₃N, CH₂Cl₂, 25°C, 4hN-Acetyl derivative85%
Oxidation (Alcohol) KMnO₄, H₂SO₄, 0°C, 2h5-(Aminomethyl)pyrrolidin-3-one90%
Boc Protection Boc₂O, DMAP, CH₃CN, 25°C, 12hBoc-protected amine78%
Azide Substitution MsCl, NaN₃, DMF, 60°C, 6h3-Azido-5-(aminomethyl)pyrrolidine65%

Mechanistic Insights

  • Amine Cyclization : Intramolecular nucleophilic attack by the amine on activated leaving groups (e.g., halogenated intermediates) forms bicyclic structures under basic conditions .

  • Oxidative Pathways : Proceeds via a two-electron mechanism in MnO₄⁻-mediated oxidations, confirmed by kinetic studies.

Preparation Methods

Cyclization of Chiral Amino Alcohol Precursors

A predominant strategy involves the cyclization of enantiomerically pure amino alcohol intermediates. For instance, tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate serves as a critical precursor, where the pyrrolidine ring is constructed via intramolecular nucleophilic substitution. In one protocol, a diastereomerically enriched amino alcohol derivative undergoes cyclization in the presence of trimethyl orthoacetate under reflux conditions, yielding a pyrrolidine intermediate. Subsequent deprotection of the tert-butyl carbamate group using acidic conditions (e.g., HCl in dioxane) liberates the primary amine, affording this compound.

This method benefits from high stereochemical fidelity when starting materials are enantiopure. For example, (3R)-tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate, resolved via chiral chromatography, ensures the desired (3S,5S) configuration upon cyclization. Reaction yields for analogous pyrrolidine syntheses range from 26% to 75%, depending on the purity of intermediates and cyclization efficiency.

Stereoselective Hydrogenation of Pyrroline Derivatives

An alternative route employs the hydrogenation of pyrroline precursors to establish stereocenters. For example, 5-(aminomethyl)-3,4-dihydro-2H-pyrrole-3-ol undergoes catalytic hydrogenation using sponge nickel or palladium on carbon under moderate pressure (50 psi). The reaction’s stereochemical outcome is controlled by the catalyst’s chiral environment or the substrate’s pre-existing stereochemistry.

In a representative procedure, a racemic mixture of 5-(aminomethyl)-3,4-dihydro-2H-pyrrole-3-ol is subjected to hydrogenation with a chiral ruthenium catalyst, selectively reducing the double bond to produce the (3S,5S) diastereomer with >90% enantiomeric excess (ee). This method mirrors techniques described for related aminomethylhexanoic acid derivatives, where hydrogenation conditions are optimized to minimize epimerization.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation Using Chiral Acids

Racemic mixtures of 5-(aminomethyl)pyrrolidin-3-ol are resolved via diastereomeric salt formation with chiral mandelic acid. Analogous to the resolution of 3-(aminomethyl)-5-methylhexanoic acid, this compound is preferentially crystallized as the S,S-mandelate salt from a solution containing excess (S)-mandelic acid in isopropanol/water (3:97 v/v). The S,S-salt exhibits superior crystallinity, enabling isolation via centrifugation and subsequent recrystallization to achieve >99.5% diastereomeric purity.

The resolved salt is then treated with a polar aprotic solvent (e.g., tetrahydrofuran/water) to liberate the free base. This method, adapted from large-scale pharmaceutical syntheses, offers operational simplicity and cost-effectiveness compared to chromatographic resolution.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, direct the stereochemical course of pyrrolidine ring formation. In one approach, a glycine-derived oxazolidinone is alkylated at the α-position with a chiral epoxy alcohol, followed by ring-closing metathesis to form the pyrrolidine nucleus. Hydrolysis of the auxiliary and reductive amination yield the target compound with >98% ee. While this method requires multiple steps, it ensures precise control over both stereocenters.

Purification and Isolation Methods

Crystallization Techniques

Crystallization is pivotal for isolating enantiopure this compound. The diastereomeric mandelate salt is recrystallized from isopropanol/water mixtures at 0–5°C, enhancing purity to >99.5%. Solvent systems are optimized to balance solubility and selectivity; for instance, 3% water in isopropanol minimizes co-crystallization of the undesired R,S-salt.

Chromatographic Purification

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures on a milligram-to-gram scale. Mobile phases typically comprise hexane/isopropanol/amine modifiers, achieving baseline separation of enantiomers. This method is reserved for high-value intermediates due to its cost and scalability limitations.

Analytical Characterization

Spectroscopic Analysis (NMR, LC-MS)

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, D2O): δ 3.59–3.56 (m, 1H, H-3), 3.46–3.41 (m, 1H, H-5), 2.96–2.88 (m, 2H, CH2NH2), 2.53–2.47 (m, 1H, H-4), 1.86–1.79 (m, 1H, H-2).
  • 13C NMR: δ 72.1 (C-3), 68.9 (C-5), 51.2 (CH2NH2), 44.3 (C-4), 35.1 (C-2).

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Method A: m/z 159.1 [M+H]+, retention time 1.11 min.

Determination of Enantiomeric Excess

Chiral HPLC analysis using a Chiralpak IC column (4.6 × 250 mm, 5 μm) with a mobile phase of hexane/isopropanol/diethylamine (80:20:0.1 v/v/v) resolves enantiomers, confirming >99% ee for the (3S,5S) isomer.

Q & A

Basic: What synthetic strategies are optimal for achieving high enantiomeric purity of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol?

Methodological Answer:

  • Chiral Precursor Utilization : Start with chiral building blocks like (S)-proline to leverage inherent stereochemistry. Reduction of the carboxyl group using LiAlH4 followed by regioselective functionalization can preserve stereochemical integrity .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during key steps like reductive amination or hydroxylation.
  • Purification : Use chiral HPLC (e.g., Chiralpak® columns) to resolve enantiomers. Evidence from related pyrrolidine derivatives shows >99% enantiomeric excess (ee) is achievable with optimized mobile phases (e.g., hexane:isopropanol with 0.1% diethylamine) .

Basic: How can the stereochemistry of this compound be rigorously confirmed?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment. For example, analogs like (3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride have been validated via this method .
  • NMR Spectroscopy : Compare coupling constants (J values) and NOE correlations with known stereoisomers. The axial vs. equatorial orientation of substituents on the pyrrolidine ring generates distinct splitting patterns .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotation values, corroborating experimental data .

Advanced: How should researchers design experiments to resolve contradictory data on the biological activity of this compound?

Methodological Answer:

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., dopamine receptors or enzymes like monoamine oxidases).
  • Metabolic Profiling : Conduct LC-MS/MS studies to identify metabolites that may interfere with activity assays. For example, hydroxylation or N-methylation could alter potency .
  • Dose-Response Analysis : Perform parallel assays under standardized conditions (pH, temperature, cofactors) to isolate confounding variables. Data from structurally similar compounds suggest EC50 values can vary by >10-fold depending on assay setup .

Advanced: What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability. Pyrrolidine derivatives with similar logP values (~0.5–1.5) show variable CNS penetration .
  • ADMET Prediction Software : Tools like SwissADME or ADMETlab 2.0 can estimate solubility, CYP450 inhibition, and hERG liability. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
  • Docking Studies : Use AutoDock Vina to screen against off-target receptors (e.g., opioid or histamine receptors) to assess selectivity risks .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Stable isotope-labeled internal standards (e.g., <sup>13</sup>C6-analog) improve quantification accuracy .
  • Capillary Electrophoresis (CE) : Useful for detecting charged metabolites in plasma or urine. A pH 2.5 phosphate buffer system resolves polar degradation products .
  • Validation : Follow FDA bioanalytical guidelines (precision <15% RSD, accuracy 85–115%) for GLP compliance .

Advanced: How can researchers address synthetic challenges in scaling up this compound while maintaining stereochemical fidelity?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors minimize racemization by reducing reaction time and temperature gradients. For example, a packed-bed reactor with immobilized enzymes (e.g., transaminases) enables kilogram-scale production .
  • In Situ Monitoring : Use PAT tools (e.g., ReactIR™) to track intermediates and adjust conditions dynamically.
  • Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) to favor the desired polymorph. Related compounds show improved yield (85% vs. 60%) via antisolvent crystallization .

Basic: What structural analogs of this compound are available for comparative SAR studies?

Methodological Answer:

Compound Structural Difference Key Biological Feature
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-olOpposite stereochemistryLower affinity for D3 receptors
5-Methylpyrrolidin-3-olLacks aminomethyl groupReduced metabolic stability
Proline derivativesCarboxylic acid substituentAltered blood-brain barrier penetration

Advanced: What strategies mitigate oxidative degradation of this compound during storage?

Methodological Answer:

  • Lyophilization : Formulate as a lyophilized powder under argon to prevent oxidation. Stability studies show <5% degradation over 12 months at -20°C .
  • Antioxidant Additives : Include 0.01% w/v ascorbic acid or EDTA in aqueous solutions.
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture .

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